11-Epivaldiviolide

説明

11-Epivaldiviolide is a sesquiterpene carbonimidic chloride isolated from marine organisms such as Phyllidiid nudibranchs (sea slugs) and their sponge prey (Hymeniacidon sp.). Structurally, it belongs to a class of marine-derived polyketides characterized by a bicyclic framework and halogenated substituents, which contribute to its bioactivity . Its isolation and characterization have spurred interest in exploring structurally and functionally related compounds for drug discovery.

特性

分子式 |

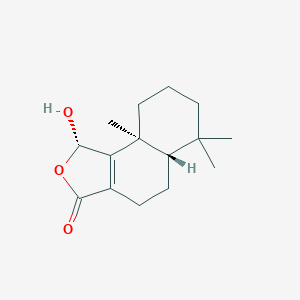

C15H22O3 |

|---|---|

分子量 |

250.33 g/mol |

IUPAC名 |

(1S,5aS,9aS)-1-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h10,13,17H,4-8H2,1-3H3/t10-,13-,15-/m0/s1 |

InChIキー |

XTQKCVAXPOCYKT-XEGUGMAKSA-N |

異性体SMILES |

C[C@]12CCCC([C@@H]1CCC3=C2[C@H](OC3=O)O)(C)C |

正規SMILES |

CC1(CCCC2(C1CCC3=C2C(OC3=O)O)C)C |

同義語 |

11-epivaldiviolide valdiviolide |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

This section compares 11-epivaldiviolide with two categories of analogs: structural analogs (shared chemical frameworks) and functional analogs (similar bioactivity but distinct structures).

Structural Analogs

2.1.1 Reticulidin A

- Source : Isolated from the same marine sponges (Hymeniacidon sp.) as this compound.

- Structure : Shares a sesquiterpene carbonimidic chloride backbone but differs in substituent positions and halogenation patterns.

- Bioactivity: Compound IC50 (KB cells) IC50 (L1210 cells) this compound Not quantified Not quantified Reticulidin A 0.42 μg/ml 0.11 μg/ml Reticulidin A shows superior potency against leukemia (L1210) cells compared to this compound, suggesting that minor structural variations significantly impact target affinity .

2.1.2 Dendocarbin A

- Source : Co-occurs with this compound in Phyllidiid nudibranchs.

- Structure : A drimane-type sesquiterpene with a distinct lactone ring instead of a carbonimidic chloride group.

- Bioactivity : Exhibits cytotoxicity against KB cells (IC50 ~0.5–1.0 μg/ml) but lacks activity against drug-resistant lines, unlike this compound . This highlights the critical role of the carbonimidic chloride moiety in overcoming resistance mechanisms.

Functional Analogs

2.2.1 11-Desmethyllaulimalide

- Source : A synthetic macrocyclic polyketide derived from laulimalide, a marine natural product.

- Bioactivity: Compound Anticancer Mechanism Cell Line Activity (IC50) this compound Undefined (likely microtubule interaction) Moderate cytotoxicity 11-Desmethyllaulimalide Microtubule stabilization Sub-nanomolar range 11-Desmethyllaulimalide demonstrates significantly higher potency due to its optimized binding to β-tubulin, a feature absent in this compound .

2.2.2 Paclitaxel (Taxol®)

- Source : Plant-derived taxane.

- Structure : A complex diterpene with a taxane ring system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。